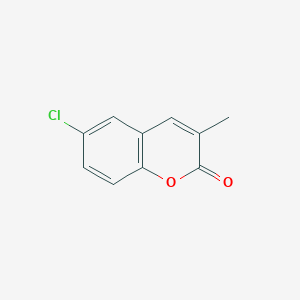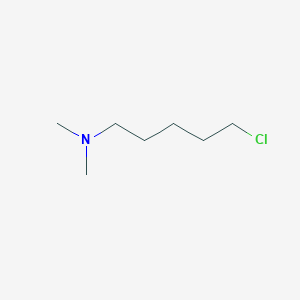
5-Chloro-N,N-dimethyl-1-pentanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-N,N-dimethyl-1-pentanamine is an organic compound that belongs to the class of amines It is characterized by the presence of a chlorine atom attached to the fifth carbon of the pentane chain and two methyl groups attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N,N-dimethyl-1-pentanamine typically involves the alkylation of N,N-dimethylamine with 5-chloropentyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol or acetonitrile.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes where the reactants are continuously fed into a reactor. This method ensures a consistent product quality and higher yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-N,N-dimethyl-1-pentanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine without the chlorine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products Formed
Substitution Reactions: Products include N,N-dimethyl-1-pentanamine and its derivatives.
Oxidation Reactions: Products include N,N-dimethyl-1-pentanamine N-oxide.
Reduction Reactions: Products include N,N-dimethyl-1-pentanamine.
Wissenschaftliche Forschungsanwendungen
5-Chloro-N,N-dimethyl-1-pentanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 5-Chloro-N,N-dimethyl-1-pentanamine involves its interaction with specific molecular targets. The chlorine atom and the dimethylamine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact pathways and molecular targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl-1-pentanamine: Lacks the chlorine atom, making it less reactive in substitution reactions.
5-Chloro-1-pentanamine: Lacks the dimethyl groups, affecting its solubility and reactivity.
N,N-Dimethyl-2-pentanamine: Has a different position of the dimethyl groups, leading to different chemical properties.
Uniqueness
5-Chloro-N,N-dimethyl-1-pentanamine is unique due to the presence of both the chlorine atom and the dimethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H16ClN |
|---|---|
Molekulargewicht |
149.66 g/mol |
IUPAC-Name |
5-chloro-N,N-dimethylpentan-1-amine |
InChI |
InChI=1S/C7H16ClN/c1-9(2)7-5-3-4-6-8/h3-7H2,1-2H3 |
InChI-Schlüssel |
PBRUNEPVKSVOGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Trifluoromethyl)benzyl]azetidine](/img/structure/B13683257.png)
![Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-2,6,7,11b-tetrahydro-1H-pyrido[2,1-a]isoquinoline-3-carboxylate](/img/structure/B13683259.png)
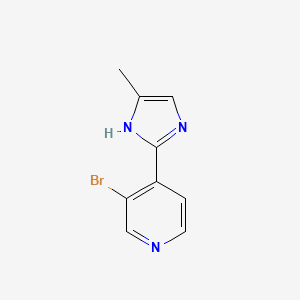
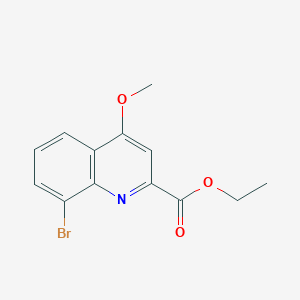
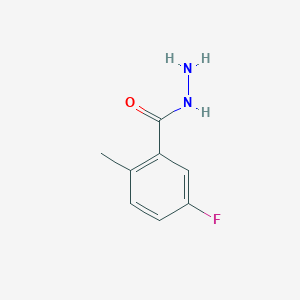
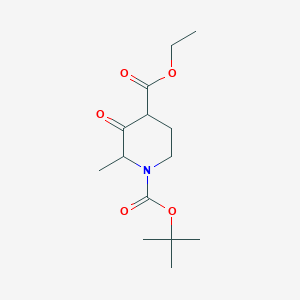
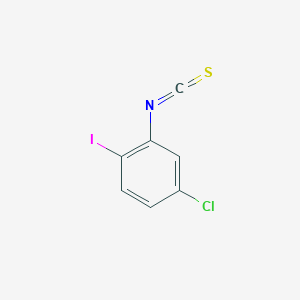
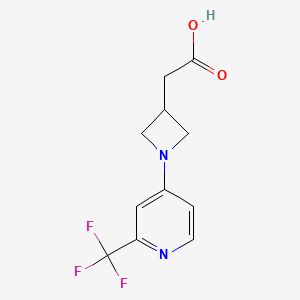
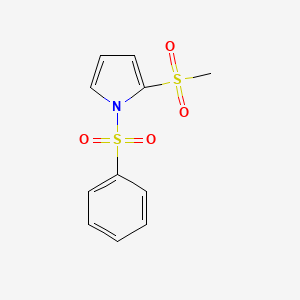
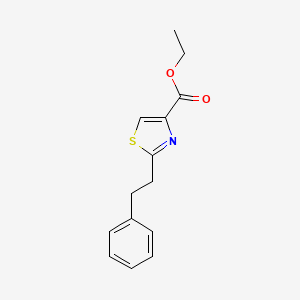
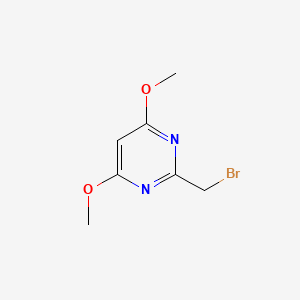
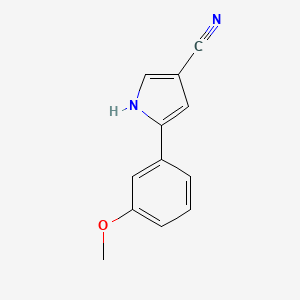
![3-[3,5-Bis(trifluoromethyl)phenyl]pyrrolidine Hydrochloride](/img/structure/B13683306.png)
